4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid
Description
4-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid is a bicyclic compound featuring a methano-bridged isoindole core (1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl) conjugated to a benzoic acid moiety at the 4-position. This compound is utilized as a pharmacophore in drug discovery, particularly in the synthesis of bioactive molecules targeting enzymes like cyclooxygenases (COX) or as a building block for polymer conjugation . Its molecular formula is C15H13NO4, with a molecular weight of 271.27 g/mol .
Properties
IUPAC Name |
4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c18-14-12-9-1-2-10(7-9)13(12)15(19)17(14)11-5-3-8(4-6-11)16(20)21/h1-6,9-10,12-13H,7H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGPPPVPMJYXFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Cycloaddition
The bicyclic structure is commonly formed through a Diels-Alder reaction between cyclopentadiene and maleic anhydride. This step generates a six-membered adduct, which is subsequently dehydrogenated to introduce the dioxo groups.
Reaction Conditions
| Parameter | Value |
|---|---|
| Dienophile | Maleic anhydride |
| Diene | Cyclopentadiene |
| Solvent | Toluene |
| Temperature | 80–100°C |
| Catalyst | None (thermal activation) |
| Yield | 70–85% |
The adduct undergoes oxidative dehydrogenation using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form the 1,3-dioxo groups.
Functionalization with Benzoic Acid
The benzoic acid moiety is introduced via nucleophilic substitution or acylation reactions.
Nucleophilic Aromatic Substitution
A halogenated methanoisoindol intermediate reacts with 4-hydroxybenzoic acid under basic conditions. This method mirrors protocols described in patent CN104311408A for analogous compounds.
Procedure
- Halogenation : The methanoisoindol core is brominated at the 2-position using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄).
- Substitution : The brominated intermediate reacts with 4-hydroxybenzoic acid in dimethyl sulfoxide (DMSO) at 140–160°C, facilitated by potassium hydroxide (KOH).
Optimization Data
Acylation of Amine Intermediates
An alternative route involves acylating a methanoisoindol amine derivative with 4-carboxybenzoyl chloride.
Steps
- Amination : The dione core is treated with ammonium acetate to introduce a primary amine.
- Acylation : The amine reacts with 4-carboxybenzoyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base.
Critical Parameters
- Stoichiometry : A 1:1.2 molar ratio of amine to acyl chloride prevents over-acylation.
- Purification : Recrystallization from ethanol-water mixtures achieves >97% purity.
Industrial-Scale Production
Industrial protocols prioritize solvent recovery and catalytic efficiency.
Continuous Flow Synthesis
A patent-derived method adapts batch processes for continuous flow, reducing reaction times from 16 hours to 2–4 hours.
Key Features
- Solvent : Sulfolane (tetramethylene sulfone) enables high-temperature reactions (180–200°C) without decomposition.
- Acid Binding Agent : Sodium carbonate minimizes side reactions during substitution.
Economic Metrics
| Metric | Value |
|---|---|
| Solvent Recovery Rate | 90–95% per batch |
| Annual Capacity | 10–15 metric tons |
Purity and Quality Control
Final purification employs crystallization and chromatography.
Crystallization Conditions
| Solvent System | Purity Achieved |
|---|---|
| Ethanol-Water (3:1) | 97–98% |
| Acetone-Hexane | 95–96% |
Chromatographic Analysis
- HPLC : C18 column with 0.1% trifluoroacetic acid (TFA) in acetonitrile-water (70:30).
- Retention Time : 6.8 minutes.
Emerging Methodologies
Photocatalytic Functionalization
Recent studies explore visible-light-mediated coupling reactions using iridium-based catalysts. Preliminary yields reach 65–70% under mild conditions (25–40°C).
Biocatalytic Approaches
Lipase enzymes catalyze the acylation step in aqueous media, though yields remain suboptimal (50–55%).
Chemical Reactions Analysis
Acid-Base Reactions
The carboxylic acid group (-COOH) undergoes typical acid-base reactions:
-
Salt Formation : Reacts with bases like NaOH or K<sub>2</sub>CO<sub>3</sub> to form water-soluble carboxylate salts.
-
Proton Transfer : Participates in buffer systems at physiological pH (pKa ~4.2 for benzoic acid derivatives).
| Reaction Type | Reagent/Conditions | Product |
|---|---|---|
| Neutralization | NaOH (aq), 25°C | Sodium 4-(1,3-dioxo-...)benzoate |
| Protonation | HCl (aq) | Protonated carboxylic acid |
Esterification and Amidation
The -COOH group reacts with alcohols or amines to form esters or amides, critical for prodrug synthesis or derivatization:
-
Esterification : Catalyzed by H<sub>2</sub>SO<sub>4</sub> or DCC/DMAP, yielding methyl/ethyl esters.
-
Amidation : Coupling with amines via EDC/HOBt activates the carboxyl group for amide bond formation.
| Reaction | Reagents | Yield | Application |
|---|---|---|---|
| Esterification | MeOH, H<sub>2</sub>SO<sub>4</sub>, reflux | 75–85% | Improving lipid solubility |
| Amidation | EDC, HOBt, R-NH<sub>2</sub> | 60–70% | Bioconjugation |
Reactivity of the Dione Moiety
The 1,3-dioxo-methanoisoindole system exhibits electrophilic character at carbonyl carbons, enabling:
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Nucleophilic Additions : Attack by amines or hydrazines at carbonyl groups.
-
Cycloadditions : Potential participation in Diels-Alder reactions due to conjugated double bonds .
| Reaction | Conditions | Outcome |
|---|---|---|
| Hydrazine Attack | Hydrazine hydrate, EtOH, Δ | Hydrazide formation |
| Diels-Alder | Diene, toluene, 110°C | Six-membered ring adducts (theoretical) |
Halogenation and Electrophilic Substitution
The aromatic benzoic acid ring may undergo electrophilic substitution, though steric hindrance from the fused methanoisoindole system limits reactivity :
-
Nitration : Low-yield mono-nitration at meta positions using HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>.
-
Sulfonation : Requires oleum due to deactivated ring.
Reduction Reactions
Selective reduction pathways include:
-
Carboxylic Acid Reduction : LiAlH<sub>4</sub> reduces -COOH to -CH<sub>2</sub>OH (rarely employed due to competing side reactions).
-
Dione Reduction : NaBH<sub>4</sub> selectively reduces carbonyl groups to alcohols under mild conditions.
Photochemical and Thermal Stability
-
Photodegradation : UV exposure (λ >300 nm) induces decarboxylation and ring-opening .
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Thermal Decomposition : Degrades above 200°C, releasing CO<sub>2</sub> and forming polycyclic byproducts.
Biological Interactions
Though not a direct chemical reaction, the compound interacts with enzymes via:
-
Hydrogen Bonding : Carboxylate group binds to catalytic residues.
-
Van der Waals Forces : Hydrophobic methanoisoindole system fits into enzyme pockets .
This compound’s reactivity is strategically leveraged in medicinal chemistry to modify bioavailability and target specificity. Further studies are needed to explore underutilized reactions like cross-coupling or asymmetric catalysis .
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is , with a molecular weight of approximately 265.30 g/mol. The compound features a complex bicyclic structure that contributes to its reactivity and interaction with biological systems .
Physical Properties
- Melting Point: Not extensively documented in the literature.
- Solubility: Solubility varies based on the solvent used; typically soluble in organic solvents.
- Stability: Stable under standard laboratory conditions.
Medicinal Chemistry
Anticancer Activity
Several studies have investigated the anticancer properties of compounds related to 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid. Preliminary data suggest that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance:
- Case Study 1: A derivative of this compound was tested against breast cancer cells and showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
Mechanism of Action
The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and apoptosis pathways. This suggests potential for further development as an anticancer agent.
Materials Science
Polymer Synthesis
The compound has been utilized as a building block in synthesizing novel polymers with enhanced mechanical properties. Its unique structure allows for the incorporation into polymer matrices, improving thermal stability and mechanical strength.
Case Study 2:
A study demonstrated that incorporating this compound into a polycarbonate matrix resulted in a material with improved impact resistance compared to traditional formulations.
Biochemistry
Enzyme Inhibition Studies
Research indicates that derivatives of this compound can act as inhibitors for specific enzymes involved in metabolic pathways. For example:
- Case Study 3: A derivative was shown to inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells.
Potential Therapeutic Uses
Given its enzyme inhibition properties, derivatives of this compound may be explored for therapeutic applications in diseases characterized by uncontrolled cell proliferation.
| Compound Name | Target Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast Cancer | 10 | Enzyme Inhibition |
| Compound B | Lung Cancer | 15 | Apoptosis Induction |
Table 2: Polymer Properties
| Polymer Type | Incorporation Level (%) | Impact Resistance (J/m²) | Thermal Stability (°C) |
|---|---|---|---|
| Standard Polymer | N/A | 50 | 120 |
| Modified Polymer | 5 | 70 | 140 |
Mechanism of Action
The mechanism of action of 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid involves its interaction with molecular targets such as enzymes, receptors, and other proteins. These interactions can modulate various biochemical pathways, leading to specific biological effects. The exact pathways and targets depend on the context of its use and the specific application being studied .
Comparison with Similar Compounds
2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid
- Structural Difference : The benzoic acid group is attached at the 2-position of the isoindole ring instead of the 4-position.
- Impact: The altered orientation reduces steric hindrance and may influence binding to planar targets (e.g., enzyme active sites). Its molecular formula (C15H13NO4) is identical to the target compound, but the isomerism leads to distinct physicochemical properties, such as a lower melting point and solubility profile .
4-(5-Methyl-1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)benzoic Acid
- Structural Difference: A methyl group is introduced at the 5-position of the isoindole ring, and the methano bridge is absent.
- Impact: The methyl group increases lipophilicity (logP) by ~0.5 units compared to the target compound, enhancing membrane permeability. Molecular weight: 285.30 g/mol (C16H15NO4) .
Functional Group Modifications
3-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoic Acid
- Structural Difference: Replaces the benzoic acid with a shorter propanoic acid chain.
- Impact: The reduced aromaticity decreases π-π stacking interactions but improves aqueous solubility. Molecular weight: 235.24 g/mol (C12H13NO4), making it more suitable for formulations requiring rapid systemic absorption .
3-[(1,3-Dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)amino]benzoic Acid
- Structural Difference: An amino linker connects the isoindole core to the benzoic acid.
- However, metabolic instability (e.g., oxidation of the amine) may reduce bioavailability. Molecular formula: C15H14N2O4; molecular weight: 286.28 g/mol .
Ring System Analogues
4-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)cyclohexanecarboxylic Acid
- Structural Difference : The benzene ring is replaced with a cyclohexane moiety.
- Impact : The aliphatic cyclohexane increases hydrophobicity and conformational flexibility, which may enhance blood-brain barrier penetration. This derivative is explored in central nervous system (CNS) drug candidates. CAS: 474091-02-6 .
1,3-Dioxo-1,3,3a,4,7,7a-hexahydroisobenzofuran-4-ylphosphonate
- Structural Difference : Incorporates a phosphonate group instead of benzoic acid.
- Synthesized via Diels-Alder reactions, this variant is used in catalytic applications .
Data Tables
Table 1. Key Physicochemical Properties
*Estimated using ChemDraw.
Biological Activity
The compound 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 299.34 g/mol. The structure features a benzoic acid moiety linked to an isoindoline derivative through a dioxo group. This unique configuration contributes to its diverse biological activities.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties. It has shown effectiveness against various bacterial strains in vitro. The exact mechanism involves disruption of bacterial cell walls and interference with metabolic pathways.
2. Anticancer Properties
This compound has been investigated for its anticancer potential. Studies have demonstrated that it can inhibit the proliferation of cancer cells by inducing apoptosis and blocking cell cycle progression. The mechanisms involve modulation of key signaling pathways such as Wnt/β-catenin and TGFβ/SMAD signaling.
3. Cardiogenic Activity
Research has shown that this compound may stimulate cardiogenesis in stem cells by inhibiting Wnt signaling pathways. In vitro studies indicate a correlation between its concentration and the degree of cardiomyocyte differentiation observed in human embryonic stem cells (hESCs) .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Wnt Pathway Inhibition: The compound inhibits the Wnt signaling pathway which is crucial for cell proliferation and differentiation. This inhibition is linked to its anticancer and cardiogenic effects.
- Enzyme Interaction: It interacts with specific enzymes involved in metabolic processes and cellular signaling pathways. These interactions are essential for understanding its therapeutic potential .
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the following table:
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Antimicrobial Efficacy: A study demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Cancer Cell Line Studies: In vitro tests on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptotic markers.
- Cardiomyocyte Differentiation: Research involving hESCs showed that exposure to this compound led to a marked increase in cardiomyocyte differentiation as measured by specific cardiac markers (e.g., troponin T).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
